4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of appropriate substituted anilines with pyrazole derivatives. One common method includes the use of hydrazine-coupled pyrazoles, which are synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating neglected tropical diseases like leishmaniasis and malaria.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, which is involved in the folate pathway . This interaction disrupts the enzyme’s function, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
3-(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets like Lm-PTR1 sets it apart from other pyrazole derivatives .
Properties
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-10(12)5-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXOZTLEJLFKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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